molecular formula C8H5ClN4O3 B13787246 3-(Chloromethyl)-6-nitro-1,2,3-benzotriazin-4-one CAS No. 24310-43-8

3-(Chloromethyl)-6-nitro-1,2,3-benzotriazin-4-one

Cat. No.: B13787246
CAS No.: 24310-43-8
M. Wt: 240.60 g/mol
InChI Key: KNNURMYVQZKOGN-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-6-nitro-1,2,3-benzotriazin-4-one is an organic compound that belongs to the class of benzotriazines This compound is characterized by the presence of a chloromethyl group and a nitro group attached to a benzotriazinone ring

Preparation Methods

The synthesis of 3-(Chloromethyl)-6-nitro-1,2,3-benzotriazin-4-one typically involves the chloromethylation of a benzotriazinone precursor. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction conditions must be carefully controlled to ensure the selective introduction of the chloromethyl group.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

3-(Chloromethyl)-6-nitro-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), reducing agents (e.g., hydrogen gas, tin(II) chloride), and oxidizing agents (e.g., potassium permanganate, chromium trioxide). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-6-nitro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function . The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules . These interactions can disrupt cellular processes and lead to the compound’s observed biological effects.

Comparison with Similar Compounds

3-(Chloromethyl)-6-nitro-1,2,3-benzotriazin-4-one can be compared with other benzotriazine derivatives, such as:

Properties

CAS No.

24310-43-8

Molecular Formula

C8H5ClN4O3

Molecular Weight

240.60 g/mol

IUPAC Name

3-(chloromethyl)-6-nitro-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C8H5ClN4O3/c9-4-12-8(14)6-3-5(13(15)16)1-2-7(6)10-11-12/h1-3H,4H2

InChI Key

KNNURMYVQZKOGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(N=N2)CCl

Origin of Product

United States

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